molecular formula C11H13FO B8003300 3-(2-Ethoxy-5-fluorophenyl)-1-propene

3-(2-Ethoxy-5-fluorophenyl)-1-propene

Cat. No.: B8003300
M. Wt: 180.22 g/mol
InChI Key: IYNVWXBCEOJUNE-UHFFFAOYSA-N
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Description

3-(2-Ethoxy-5-fluorophenyl)-1-propene is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxy-5-fluorophenyl)-1-propene typically involves the reaction of 2-ethoxy-5-fluorophenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-ethoxy-5-fluorophenylboronic acid reacts with a suitable halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxy-5-fluorophenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming saturated derivatives.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(2-Ethoxy-5-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical intermediates

Mechanism of Action

The mechanism of action of 3-(2-Ethoxy-5-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and fluorine groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The propene chain may also play a role in the compound’s overall activity by affecting its conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Ethoxy-5-fluorophenyl)-2-propenoic acid
  • 2-Ethoxy-5-fluorophenylboronic acid
  • 5-(2-Ethoxy-5-fluorophenyl)-1,3-oxazolidine-2,4-dione

Uniqueness

3-(2-Ethoxy-5-fluorophenyl)-1-propene is unique due to its specific combination of an ethoxy group, a fluorine atom, and a propene chain. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-ethoxy-4-fluoro-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-5-9-8-10(12)6-7-11(9)13-4-2/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNVWXBCEOJUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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